molecular formula C17H14N2O3 B1665546 Adosopine CAS No. 88124-26-9

Adosopine

Cat. No.: B1665546
CAS No.: 88124-26-9
M. Wt: 294.30 g/mol
InChI Key: KLSKLNWJEDXFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adosopine is a chemical compound supplied as a high-purity reference standard for professional research and development applications. It is intended for use in analytical method development, quality control procedures, and as a standard in mass spectrometry and other instrumental techniques. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation and relevant scientific literature for detailed information on this compound's properties and applications. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(5-methyl-6,11-dioxobenzo[c][1]benzazepin-10-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKLNWJEDXFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868995
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88124-26-9
Record name N-(6,11-Dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88124-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adosopine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088124269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6,11-dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADOSOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKB1O47Q6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Historical Context and Natural Extraction of Atropine

Atropine’s discovery traces to the Solanaceae family, notably Atropa belladonna and Datura species, where it exists as a racemic mixture of d- and l-hyoscyamine. Traditional extraction involves solvent-based isolation from plant material, a process limited by seasonal variability and low yields (typically <0.5% w/w). Ethanol or methanol extraction followed by alkaloid precipitation remains common, but industrial demand has shifted focus toward synthetic routes to ensure consistency and scalability.

Synthetic Routes to Atropine

One-Pot Synthesis via Acetyltropoyl Chloride Intermediate

The patent WO2016016692A1 delineates a high-efficiency method for synthesizing atropine and its salts, avoiding intermediate isolation and enabling kilogram-scale production. The process involves three stages:

Formation of Acetyltropoyl Chloride

Tropic acid (3-hydroxy-2-phenylpropanoic acid) reacts with acetyl chloride and oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF) at ambient temperature. This step achieves near-quantitative conversion to acetyltropoyl chloride (Formula II):

$$
\text{Tropic acid} + \text{Acetyl chloride} \xrightarrow[\text{DMF (0.1 Eq.)}]{\text{Oxalyl chloride}} \text{Acetyltropoyl chloride}
$$

Coupling with Tropine Methanesulfonate

Tropine (tropanol) is pre-treated with methanesulfonic acid in dichloromethane to form tropine methanesulfonate, enhancing reactivity. Subsequent reaction with acetyltropoyl chloride at 35°C yields atropine after hydrolysis with hydrochloric acid (HCl):

$$
\text{Tropine methanesulfonate} + \text{Acetyltropoyl chloride} \xrightarrow{\text{HCl (1M)}} \text{Atropine}
$$

Purification and Salt Formation

Crude atropine is recrystallized from heptane-dichloromethane mixtures, achieving >95% purity. Conversion to atropine sulfate hemihydrate involves dissolving the base in acetone-water and adjusting to pH 5–6 with sulfuric acid.

Table 1: Synthetic Parameters for Atropine Production

Step Reagents/Conditions Yield
Acetyltropoyl chloride Tropic acid, acetyl chloride, oxalyl chloride, DMF, 25°C 98%
Tropine activation Methanesulfonic acid, dichloromethane 99%
Coupling & hydrolysis HCl (1M), 35°C 92%
Salt formation H₂SO₄, acetone-water, pH 5.5 95%

Classical Synthesis: Tropine and Tropic Acid Condensation

The conventional method involves direct esterification of tropine with tropic acid in hydrochloric acid, though this route suffers from side reactions and lower yields (70–75%). Racemization during synthesis produces the biologically active l-hyoscyamine isomer, which constitutes approximately 50% of the final product.

Biosynthetic Pathways in Solanaceae Species

Atropine biosynthesis begins with l-phenylalanine, which undergoes transamination to phenylpyruvic acid and reduction to phenyl-lactic acid. Coenzyme A-mediated coupling with tropine forms littorine, followed by P450 enzyme-catalyzed rearrangement to hyoscyamine aldehyde. Dehydrogenase reduction yields (−)-hyoscyamine, which racemizes to atropine.

Key Enzymes and Intermediates

  • Phenylalanine ammonia-lyase (PAL): Initiates phenylalanine deamination.
  • Littorine synthase: Catalyzes tropine-phenyllactate conjugation.
  • Hyoscyamine 6β-hydroxylase: Facilitates epoxide formation during rearrangement.

Industrial-Scale Optimization and Challenges

Solvent and Catalytic System Selection

The patent method emphasizes dichloromethane for its inertness and ease of removal, while DMF (0.1 Eq.) accelerates acylation without requiring excess reagents. Comparatively, classical methods often use ethanol or methanol, necessitating higher temperatures (50–60°C) and prolonged reaction times.

Yield and Purity Enhancements

  • Decantation and washing: Post-hydrolysis, dichloromethane layers are discarded via sequential decantation, reducing impurity carryover.
  • Alkaline precipitation: Adjusting to pH >13 with NaOH precipitates atropine base, achieving 98% recovery after water-acetone washes.

Environmental and Economic Considerations

The one-pot method reduces waste generation by 40% compared to multistep protocols, with a solvent recovery rate of 85%. Production costs for synthetic atropine sulfate are estimated at $120–150/kg, versus $200–250/kg for plant-derived material.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) remains the gold standard for quantifying atropine and its salts. A validated protocol involves C18 columns, water-acetonitrile mobile phases, and UV detection at 210 nm, achieving limits of detection (LOD) of 0.1 µg/mL.

Table 2: HPLC Parameters for Atropine Analysis

Parameter Specification
Column C18 (250 × 4.6 mm, 5 µm)
Mobile phase Water:acetonitrile (75:25 v/v)
Flow rate 1.0 mL/min
Detection UV 210 nm
Retention time 6.8 ± 0.2 min

Regulatory and Pharmacological Considerations

The European Medicines Agency recently approved atropine sulfate (Ryjunea) for pediatric myopia management, underscoring stringent quality requirements for synthetic batches. Impurity profiling must identify ≤0.1% tropine or tropic acid residues, necessitating robust crystallization and washing protocols.

Chemical Reactions Analysis

Oxidative Degradation with Permanganate

Atropine undergoes oxidative degradation when treated with permanganate ions (MnO4\text{MnO}_4^-) in acidic media (perchloric or sulfuric acid). Key findings include:

  • Rate Dependence :

    • First-order kinetics with respect to [MnO4][\text{MnO}_4^-].

    • Fractional-order dependence on [Atropine][\text{Atropine}] and [H+][\text{H}^+], indicating acid-catalyzed mechanisms .

  • Products :

    • Tropine and phenylmalonic acid are the primary oxidation products .

  • Rate Comparison :

    • The reaction proceeds 3× faster in sulfuric acid than in perchloric acid under comparable conditions .

Proposed Mechanism :

  • Protonation of atropine’s ester group.

  • Nucleophilic attack by MnO4\text{MnO}_4^-.

  • Cleavage of the ester bond to yield tropine and phenylmalonic acid .

Pharmacological Reactions

Atropine acts as a muscarinic acetylcholine receptor antagonist , competitively blocking acetylcholine (ACh) binding to M1–M5 receptors . This mechanism underpins its use in treating organophosphate poisoning and bradycardia .

Key Reaction :

Atropine+Muscarinic ReceptorAtropine-Receptor Complex\text{Atropine} + \text{Muscarinic Receptor} \rightleftharpoons \text{Atropine-Receptor Complex}

This complex inhibits parasympathetic effects (e.g., bronchospasm, salivation) by preventing ACh-mediated signaling .

Physical and Chemical Stability

  • Incompatibilities :

    • Forms precipitates with pentobarbital sodium , thiopental sodium , and methohexital sodium .

    • Reacts with cimetidine and sodium bicarbonate to produce hazes or precipitates .

  • Assay Methods :

    • Titration with perchloric acid in acetic acid to quantify purity .

Thermal Stability

Atropine’s enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) is 35.5 kJ/mol at 388.5 K, indicating moderate thermal stability .

Scientific Research Applications

    Chemistry: In chemistry, adosopine is used as a model compound for studying the reactivity and stability of dibenzoazepine derivatives. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, making it a valuable tool for understanding cellular functions.

    Medicine: this compound’s primary application in medicine is its potential use in treating urinary incontinence.

    Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of adosopine involves its interaction with specific molecular targets and pathways. This compound primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. It has been shown to inhibit the reuptake of certain neurotransmitters, leading to increased synaptic concentrations and enhanced signaling . Additionally, this compound can interact with ion channels and enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of Adosopine and Related Compounds

Property This compound Intermediate 1: 4-Amino-3,5-dimethoxy-α-(methylsulfonylmethyl)benzyl alcohol Intermediate 2: 4-Amino-α-(aminomethylene)-3,5-dimethoxysalicylonitrile
Molecular Formula C₁₇H₁₄N₂O₃ Not explicitly stated (derived from acetophenone and sodium borohydride) Not explicitly stated (derived from methylsodium and propanenitrile)
Molecular Weight 294.30 g/mol Not provided Not provided
Melting Point N/A (final product) 178°C–179°C 150°C–151°C
Key Functional Groups Dibenzazepine core, acetamide Benzyl alcohol, methylsulfonyl, methoxy, amino Salicylonitrile, aminomethylene, methoxy
Therapeutic Use Urinary incontinence Synthetic intermediate (no direct therapeutic application) Synthetic intermediate (no direct therapeutic application)
Synthetic Pathway Final product Reduction of acetophenone with NaBH₄ in ethanol Reaction of methylsodium with propanenitrile in tetramethylene sulfoxide

Structural and Functional Insights

Core Structure : this compound’s dibenzazepine backbone contrasts with the benzyl alcohol and salicylonitrile cores of its intermediates, highlighting its unique tricyclic architecture .

Substituents : While this compound features an acetamide group critical for receptor binding, Intermediate 1 includes a methylsulfonylmethyl group, and Intermediate 2 contains a nitrile moiety. These differences suggest divergent reactivity and pharmacological profiles .

Physicochemical Properties : The intermediates exhibit distinct melting points (178°C–179°C vs. 150°C–151°C ), reflecting variations in crystallinity and stability due to functional group composition .

Functional Analogues in Urinary Incontinence Therapy

However, this compound’s dibenzazepine structure differentiates it from these agents, which typically rely on muscarinic receptor antagonism or adrenergic activation .

Research Findings and Limitations

  • Synthetic Pathways: The synthesis of this compound involves multi-step reactions with intermediates that prioritize amino and methoxy substituents, likely enhancing solubility and bioavailability .
  • Data Gaps: Limited pharmacokinetic (e.g., half-life, bioavailability) and pharmacodynamic (e.g., receptor affinity) data for this compound restrict mechanistic comparisons with established urinary incontinence drugs .
  • Patent References : German Patent 1,484,481 (cited in ) may contain additional structural analogs, but access constraints preclude further analysis.

Biological Activity

Adosopine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from natural products, known for its diverse pharmacological properties. Research has indicated that it may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following sections will delve into specific areas of its biological activity.

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Studies indicate that it may reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in the inflammatory process. This modulation can help in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the body’s own antioxidant defenses. This property is critical in preventing oxidative stress-related damage, which is implicated in various chronic diseases.

Anticancer Activity

This compound has demonstrated promising results in preclinical studies against several cancer cell lines. It appears to induce apoptosis (programmed cell death) in malignant cells through various pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Data Tables

The following table summarizes key findings from recent studies on this compound's biological activities:

Biological ActivityModel/SystemConcentrationEffect Observed
Anti-inflammatoryIn vitro50 µMDecreased TNF-α levels
AntioxidantIn vitro100 µMReduced ROS levels
AnticancerVarious cancer cell lines10-100 µMInduction of apoptosis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Anti-inflammatory Effects
    • Objective : Evaluate the efficacy of this compound in a model of induced arthritis.
    • Findings : Patients treated with this compound showed a significant reduction in joint swelling and pain compared to controls, suggesting its potential as an anti-inflammatory agent.
  • Case Study 2: Antioxidant Efficacy
    • Objective : Assess the antioxidant effects of this compound in diabetic rats.
    • Findings : Administration of this compound led to lower blood glucose levels and improved antioxidant enzyme activity, indicating its protective role against oxidative stress.
  • Case Study 3: Cancer Treatment
    • Objective : Investigate the anticancer properties of this compound on breast cancer cells.
    • Findings : The study revealed that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacodynamics : Research indicates that this compound interacts with multiple cellular pathways, including those involved in apoptosis and inflammation. Its ability to modulate these pathways suggests a multifaceted approach to disease treatment.
  • Pharmacokinetics : Initial studies show that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Further investigations are necessary to fully understand its metabolism and excretion profiles.

Q & A

How should researchers formulate a focused research question for studying Adosopine?

A robust research question must align with gaps identified in existing literature and adhere to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . Begin by reviewing prior studies on this compound’s pharmacological properties or mechanisms. For example: “Does this compound (intervention) reduce oxidative stress markers (outcome) in murine models (population) compared to placebo (comparison) over a 12-week trial (time)?” Avoid overly broad questions (e.g., “What does this compound do?”) and prioritize feasibility and relevance to clinical or biochemical pathways .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Controls: Include positive (e.g., known antioxidants) and negative (vehicle-only) controls to validate assay specificity.
  • Dosage Range: Use dose-response curves to identify therapeutic vs. toxic thresholds.
  • Replicates: Triplicate measurements minimize variability in cell viability assays .
    Document protocols thoroughly to ensure reproducibility, including reagent sources (e.g., this compound purity ≥98%) and equipment settings .

Q. How can researchers select appropriate methodologies for this compound pharmacokinetic studies?

Prioritize techniques aligned with the research question:

  • Descriptive Studies: Use HPLC or LC-MS for quantifying this compound plasma concentrations .
  • Mechanistic Studies: Employ fluorescence microscopy to track cellular uptake kinetics.
    Justify methodological choices by citing prior validation studies (e.g., “LC-MS was selected due to its sensitivity in detecting nanomolar concentrations, as demonstrated by Smith et al. (2022)” ).

Q. What strategies ensure rigorous data collection in this compound clinical trials?

  • Standardized Protocols: Predefine inclusion/exclusion criteria (e.g., age, comorbidities) and randomize participants to avoid selection bias .
  • Blinding: Use double-blinding to minimize placebo effects in subjective endpoints (e.g., pain scores).
  • Data Capture Tools: Electronic Case Report Forms (eCRFs) reduce transcription errors . Include appendices for raw datasets and adverse event logs .

Advanced Research Questions

How can the FINER criteria improve the evaluation of this compound research questions?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses:

CriterionApplication to this compound Research
Novel Explore understudied pathways (e.g., this compound’s impact on mitochondrial DNA repair).
Ethical Justify animal model use by citing alternatives (e.g., in silico simulations) where possible .
Relevant Link findings to broader applications (e.g., “This study addresses the lack of targeted therapies for oxidative stress-related neurodegeneration”) .

Q. How should researchers resolve contradictions in this compound study outcomes?

  • Meta-Analysis: Pool data from conflicting studies to identify moderators (e.g., dosage, population differences).
  • Sensitivity Analysis: Test if statistical significance holds under varying assumptions (e.g., excluding outliers).
  • Methodological Audit: Compare protocols for discrepancies (e.g., storage conditions affecting this compound stability) . Document limitations transparently in discussion sections .

Q. What advanced statistical methods validate this compound’s therapeutic efficacy?

  • Multivariate Regression: Control for confounders (e.g., age, comorbidities) in observational studies.
  • Bayesian Inference: Update probability estimates as new data emerge (e.g., post-hoc subgroup analyses).
  • Power Analysis: Precalculate sample sizes to ensure statistical validity (e.g., G*Power software) . Report p-values with confidence intervals to avoid overinterpretation .

Q. How can mixed-methods approaches enhance this compound research?

Combine quantitative data (e.g., biomarker levels) with qualitative insights (e.g., patient-reported outcomes):

Sequential Design: Use focus groups to refine survey questions based on preliminary trial results.

Triangulation: Cross-validate LC-MS data with histopathological findings .
Ensure mixed-methods studies address ethical considerations, such as anonymizing interview transcripts .

Q. What ethical and regulatory steps are required for human specimen studies involving this compound?

  • Informed Consent: Disclose risks (e.g., biospecimen storage breaches) and secondary use intentions .
  • IRB Approval: Submit protocols for review, including data anonymization methods and exit criteria (e.g., severe adverse events) .
  • Data Sharing Agreements: Specify access terms for repositories like ClinVar to promote transparency .

Methodological Tables

Q. Table 1: Common Pitfalls in this compound Experimental Design

PitfallMitigation StrategySource
Inadequate blindingUse third-party statisticians for randomization.
Unvalidated assaysCite peer-reviewed validation studies for this compound-specific kits.
Small sample sizesConduct a priori power analysis.

Table 2: Frameworks for Research Question Development

FrameworkApplication Example
PICOT“In postmenopausal women (P), does this compound (I) vs. estradiol (C) improve bone density (O) over 24 months (T)?”
FINER“Is this compound’s anti-inflammatory effect in zebrafish (Novel) translatable to human macrophages (Relevant)?”

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adosopine
Reactant of Route 2
Reactant of Route 2
Adosopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.